molecular formula C8H11ClN2O3S2 B1224849 3-Chloro-4-propan-2-ylsulfonyl-2-thiophenecarbohydrazide

3-Chloro-4-propan-2-ylsulfonyl-2-thiophenecarbohydrazide

Cat. No. B1224849
M. Wt: 282.8 g/mol
InChI Key: UFJMBCWOADVTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-propan-2-ylsulfonyl-2-thiophenecarbohydrazide is an aromatic amide and a member of thiophenes.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Chloro-4-propan-2-ylsulfonyl-2-thiophenecarbohydrazide is utilized in the synthesis of various heterocyclic compounds. For instance, 3-chloro-2-chlorocarbonylbenzo[b]thiophene can be converted into acid hydrazide, which is a precursor for the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene. These compounds find applications in the development of new materials and pharmaceuticals (Sharba, Al-Bayati, Aouad, & Rezki, 2005).

Antimicrobial Activity

Compounds synthesized from 3-chloro-4-propan-2-ylsulfonyl-2-thiophenecarbohydrazide exhibit significant antimicrobial properties. For example, derivatives such as 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol have been screened for their antibacterial activity, indicating potential applications in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Biological Activity Screening

The synthesized heterocyclic compounds containing the benzothiophene moiety are also evaluated for other biological activities like analgesic and anthelmintic activities. This screening helps in discovering new drugs and therapies in pharmaceutical research (Naganagowda et al., 2011).

Structural Characterization

Apart from its applications in synthesis and biological activity, this compound also facilitates the study of molecular structures. The synthesis of compounds like 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)­benzo[b]thiophene-2-carbohydrazide allows for detailed structural analysis using techniques like NMR, IR, and mass spectrometry, contributing to the understanding of complex chemical structures (Naganagowda & Petsom, 2011).

properties

Molecular Formula

C8H11ClN2O3S2

Molecular Weight

282.8 g/mol

IUPAC Name

3-chloro-4-propan-2-ylsulfonylthiophene-2-carbohydrazide

InChI

InChI=1S/C8H11ClN2O3S2/c1-4(2)16(13,14)5-3-15-7(6(5)9)8(12)11-10/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

UFJMBCWOADVTNU-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)NN

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)NN

solubility

28.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-propan-2-ylsulfonyl-2-thiophenecarbohydrazide
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-propan-2-ylsulfonyl-2-thiophenecarbohydrazide
Reactant of Route 3
3-Chloro-4-propan-2-ylsulfonyl-2-thiophenecarbohydrazide
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-propan-2-ylsulfonyl-2-thiophenecarbohydrazide
Reactant of Route 5
3-Chloro-4-propan-2-ylsulfonyl-2-thiophenecarbohydrazide
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-propan-2-ylsulfonyl-2-thiophenecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.